molecular formula C16H15ClN4O3 B2869731 N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide CAS No. 946323-53-1

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide

Cat. No.: B2869731
CAS No.: 946323-53-1
M. Wt: 346.77
InChI Key: FBWZVLSKVQHVRD-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with methoxy groups and a chloro-phenylacetamide side chain.

Properties

IUPAC Name

N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3/c1-23-9-15(22)19-12-7-10(3-4-11(12)17)13-8-21-14(18-13)5-6-16(20-21)24-2/h3-8H,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWZVLSKVQHVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring.

    Chlorination: Introduction of the chloro group to the phenyl ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy group is introduced via nucleophilic substitution reactions using methanol or other methoxy donors.

    Acetamide Formation: The final step involves the coupling of the methoxyacetamide moiety to the substituted phenyl ring, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to desired therapeutic effects. Detailed studies on its binding affinity, kinetics, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Substituent Effects

The compound’s key structural elements include:

  • 6-Methoxy group : Enhances solubility and modulates electronic properties.
Table 1: Comparison with Analogous Compounds
Compound Name (CAS No.) Substituents/Modifications Molecular Formula Key Features
Target compound 2-methoxyacetamide side chain C₁₇H₁₆ClN₅O₃* Balanced lipophilicity; moderate steric hindrance
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide (946217-68-1) Cyclopentanecarboxamide C₂₆H₂₃ClN₅O₃S Increased lipophilicity due to cyclopentane; potential metabolic stability
N-(5-(6-(2-fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide (1383619-76-8) Pivalamide + trifluoromethyl C₂₇H₂₄F₄N₆O₃ Enhanced metabolic resistance (pivalamide); improved target affinity (CF₃)
2,6-dichloro-N-(2-(5-methoxypyridin-2-ylamino)pyridin-4-yl)benzamide (1258293-26-3) Pyridine-amino substitution C₂₀H₁₆Cl₂N₄O₂ Dual pyridine rings for π-π interactions; moderate solubility

*Molecular formula estimated based on structural analogs.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The target compound’s logP is likely lower than cyclopentanecarboxamide analogs (e.g., 946217-68-1) due to the polar methoxyacetamide group .
  • Metabolic Stability : Pivalamide derivatives (e.g., 1383619-76-8) exhibit higher resistance to enzymatic hydrolysis compared to acetamide or carboxamide groups .
  • Solubility: The 6-methoxy group in the target compound improves aqueous solubility relative to non-polar substituents (e.g., trifluoromethyl in 1383619-76-8) .

Biological Activity

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide is a synthetic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the imidazo[1,2-b]pyridazine family and features a complex structure characterized by:

  • Chloro substituent on a phenyl ring
  • Methoxy group attached to the imidazo[1,2-b]pyridazine moiety
  • Amide functional group

These structural elements contribute to its diverse biological activities, particularly in anticancer and antimicrobial applications.

PropertyValue
Molecular FormulaC21H17ClN4O2
Molecular Weight392.8 g/mol
CAS Number946217-54-5

Biological Mechanisms

This compound exhibits notable biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in tumor growth and microbial resistance. For example, it may target specific kinases or proteases that are crucial for cancer cell proliferation.
  • Cellular Pathway Modulation : It interacts with molecular targets that regulate cellular processes such as apoptosis and cell cycle progression. This modulation can lead to reduced viability of cancer cells.
  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, potentially inhibiting the growth of various pathogenic bacteria and fungi.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies : In vitro studies using various cancer cell lines demonstrated that the compound inhibits cell proliferation significantly more than standard chemotherapy agents. For instance, B16F10 melanoma cells showed a marked reduction in viability when treated with this compound at specific concentrations.
  • Antimicrobial Efficacy : A study reported that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential.

Compound NameSimilaritiesUnique Features
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamideContains an imidazo[1,2-b]pyridazine coreDifferent substitution pattern on the phenyl ring
4-Chloro-5-(dimethylamino)-pyridazinoneShares a pyridazine structureDifferent functional groups affecting biological activity
5-(4-Methoxyphenyl)-substituted derivativesSimilar phenyl ring substitutionsVariations in additional substituents leading to different properties

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